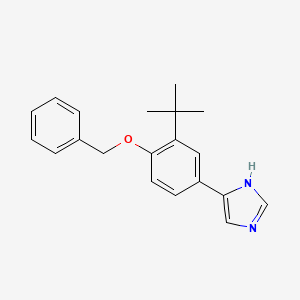
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole is a complex organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzyloxy and tert-butyl substituted benzene derivative, followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process . These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.
Scientific Research Applications
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and tert-butyl groups can influence the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and coordination interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
5,7-BIS-(4-TERT-BUTYL-BENZYLOXY)-2-PHENYL-CHROMEN-4-ONE: A compound with similar structural features used in various chemical applications.
Uniqueness
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both benzyloxy and tert-butyl groups, along with the imidazole ring, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C20H22N2O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-(3-tert-butyl-4-phenylmethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)17-11-16(18-12-21-14-22-18)9-10-19(17)23-13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,21,22) |
InChI Key |
LPBSTLCQBHFSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CN=CN2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


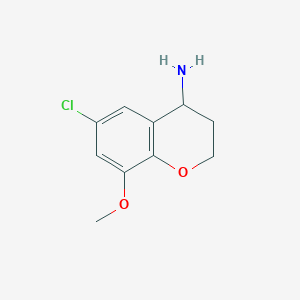
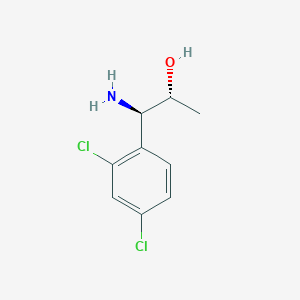
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
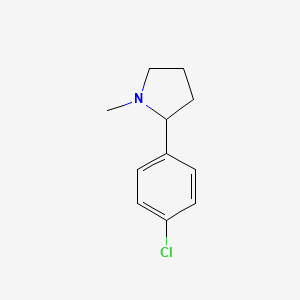
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)
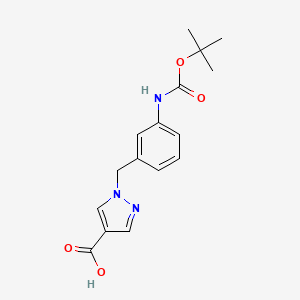
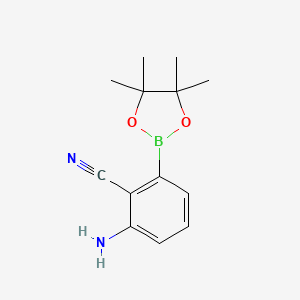
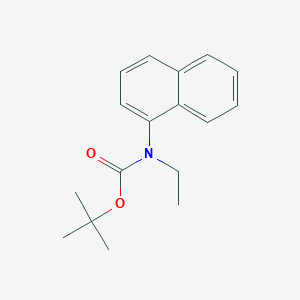

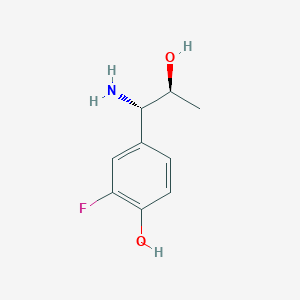
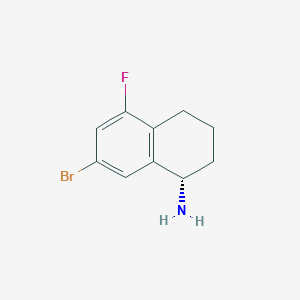
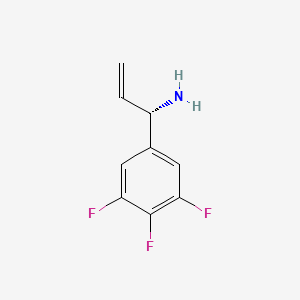
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)
